1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene
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Overview
Description
1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene is an organic compound characterized by its unique structure, which includes a cyclopropylmethoxy group, an ethynyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene typically involves multiple steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate leaving group, such as a halide, under basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with a suitable aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for designing new pharmaceuticals.
Materials Science: Utilized in the synthesis of novel organic materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the fluorine atom can enhance binding affinity through hydrogen bonding or dipole interactions.
Comparison with Similar Compounds
- 1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene
- 1-(Cyclopropylmethoxy)-2-ethynyl-3-fluorobenzene
- 1-(Cyclopropylmethoxy)-2-ethynyl-5-fluorobenzene
Uniqueness: 1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopropylmethoxy group, ethynyl group, and fluorine atom in this particular arrangement provides distinct properties compared to its isomers.
Properties
Molecular Formula |
C12H11FO |
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Molecular Weight |
190.21 g/mol |
IUPAC Name |
1-(cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene |
InChI |
InChI=1S/C12H11FO/c1-2-10-7-11(13)5-6-12(10)14-8-9-3-4-9/h1,5-7,9H,3-4,8H2 |
InChI Key |
HGRORGFTHRSJBU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)OCC2CC2 |
Origin of Product |
United States |
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